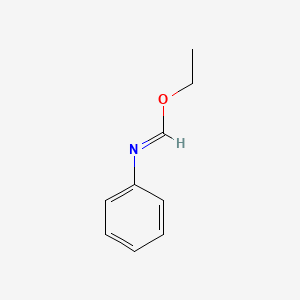

Ethyl N-phenylformimidate

Beschreibung

Significance in Modern Synthetic Methodologies

Ethyl N-phenylformimidate is a cornerstone in modern synthetic methodologies due to its versatile reactivity. It serves as a crucial building block for constructing a variety of nitrogen-containing molecules, which are prevalent in many natural products and pharmaceutical agents. smolecule.com

The compound's key functional groups, the imine (C=N) and the ethoxy (-OCH2CH3), allow it to participate in a diverse range of chemical transformations. smolecule.com These include:

Condensation Reactions: It readily condenses with various nucleophiles like amines, phenols, and thiols. These reactions lead to the formation of substituted imines, enamines, and iminium salts, which are themselves valuable intermediates for further chemical transformations. smolecule.com

Cyclization Reactions: It is a key precursor in intramolecular cyclization reactions to form heterocyclic rings. These ring systems, such as pyrazoles and imidazoles, are fundamental components of many pharmaceutical compounds. smolecule.com

Synthesis of β-enaminones: This compound is utilized in the synthesis of β-enaminones, which are important intermediates for producing various biologically active compounds and pharmaceuticals. smolecule.comrsc.org

Formylation Reagent: It also acts as a formylating agent in organic synthesis. tcichemicals.comtcichemicals.com

The ability of this compound to facilitate the construction of complex molecular architectures underscores its significance in contemporary organic synthesis. smolecule.com

Historical Development and Evolution of Imidate Chemistry

The journey of imidate chemistry began in the late 19th century. In 1877, Adolf Pinner and Klein discovered that nitriles react with alcohols in the presence of a strong acid, like anhydrous hydrogen chloride, to form imidate hydrochlorides, which are now commonly referred to as Pinner salts. rroij.comwikipedia.orgnumberanalytics.com This acid-catalyzed alcoholysis of a nitrile became known as the Pinner reaction and provided the foundational method for synthesizing imidates. rroij.comwikipedia.orgnumberanalytics.com

Over the years, synthetic methods for imidates have evolved significantly. An early method for preparing this compound involved the reaction of silver formanilide (B94145) with ethyl iodide. smolecule.comorgsyn.org A more common and later-developed method involves the reaction of aniline (B41778) with ethyl orthoformate. orgsyn.orgmdpi.com Initially, this reaction gave low yields, but the discovery of the necessity for acid catalysis significantly improved the efficiency of the process. orgsyn.orgmdpi.com The reaction proceeds through the initial formation of N,N'-diphenylformamidine, which then reacts with more ethyl orthoformate to yield the final product. orgsyn.org

The evolution of imidate synthesis also saw the exploration of base-catalyzed methods, which can be complementary to the acid-catalyzed Pinner reaction, particularly for electron-poor nitriles. wikipedia.orgjk-sci.com Further research has focused on developing more efficient and environmentally friendly catalytic systems, such as using sulfated zirconia, to facilitate these reactions. researchgate.net

Current Research Landscape and Emerging Applications

The current research landscape for this compound and related imidates is vibrant, with a strong focus on their application in medicinal chemistry and materials science. chemimpex.com Researchers are actively exploring its use as a starting material or key intermediate for the synthesis of complex molecules with potential therapeutic applications. smolecule.com Its derivatives have been studied for potential antiviral properties, highlighting its promise in drug discovery. smolecule.com

The versatility of this compound extends to its role in generating libraries of diverse compounds for screening potential biological activities, such as anti-cancer or anti-inflammatory properties. smolecule.com This makes it a valuable tool in the search for new drug candidates. smolecule.com

Emerging applications for this compound are also being investigated in several fields:

Catalysis: Its application extends to the development of novel catalysts and ligands. chemimpex.com

Polymer Chemistry: It can be used in the production of specialty polymers with unique properties. chemimpex.com

Analytical Chemistry: It is utilized as a reagent in analytical methods to aid in the detection and quantification of compounds in complex mixtures. chemimpex.com

The continued development of new synthetic protocols for creating imidates demonstrates the ongoing interest in this class of compounds for building a wide array of valuable organic heterocycles. researchgate.netnih.gov

Compound Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 6780-49-0 sigmaaldrich.com |

| Molecular Formula | C₉H₁₁NO sigmaaldrich.com |

| Molecular Weight | 149.19 g/mol sigmaaldrich.com |

| Appearance | Clear colorless to slightly yellow liquid chemicalbook.com |

| Density | 1.006 g/mL at 25 °C sigmaaldrich.com |

| Boiling Point | 215 °C chemimpex.com |

| Refractive Index | n20/D 1.528 sigmaaldrich.com |

| Synonyms | N-(Ethoxymethylene)aniline, N-Phenylformimidic acid ethyl ester sigmaaldrich.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl N-phenylmethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-11-8-10-9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDBNKYFCOLNQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064473 | |

| Record name | Methanimidic acid, N-phenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6780-49-0 | |

| Record name | Ethyl N-phenylmethanimidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6780-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-phenylformimidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006780490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanimidic acid, N-phenyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanimidic acid, N-phenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl N-phenylformimidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl N-phenylformimidate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB7GBA83WH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Ethyl N Phenylformimidate

Catalytic Approaches in Formimidate Synthesis

The synthesis of ethyl N-phenylformimidate from aniline (B41778) and ethyl orthoformate is notably enhanced by acid catalysis. orgsyn.orglookchem.com Both homogeneous and heterogeneous acid catalysts have been effectively utilized to improve reaction yields and facilitate easier product separation. lookchem.com

Homogeneous Acid Catalysis

Conventional homogeneous acid catalysts, including sulfuric acid, hydrochloric acid, acetic acid, trifluoroacetic acid (CF3COOH), and p-toluenesulfonic acid (TsOH), have been historically used in the synthesis of this compound. lookchem.com For instance, the use of concentrated hydrochloric acid has been documented to provide yields of 78-84%. orgsyn.org While effective in promoting the reaction, homogeneous catalysts present challenges such as corrosiveness, hazardous handling, and difficult separation from the reaction mixture, which can lead to the generation of toxic waste. lookchem.com

Heterogeneous Acid Catalysis

To circumvent the drawbacks of homogeneous catalysts, significant research has focused on the development of solid acid catalysts. These heterogeneous catalysts are easily recoverable and reusable, aligning with the principles of green chemistry by reducing waste and simplifying purification processes. lookchem.comresearchgate.net

Polymer-supported catalysts have emerged as a highly effective class of heterogeneous catalysts for organic transformations. researchgate.net Their advantages include ease of separation, reusability, and enhanced process efficiency. researchgate.net

Sulfonic Resins: Amberlyst-15, a sulfonic resin, has been successfully employed as a heterogeneous solid acid catalyst for the synthesis of this compound from aniline and triethyl orthoformate. lookchem.com

Sulfonated Polystyrene Brushes: Researchers have grafted sulfonated polystyrene brushes onto magnetic nanoparticles (SG-Fe3O4@PS-PSH) to create a recoverable acid catalyst. researchgate.netresearchgate.netresearchgate.net This catalyst demonstrated superior performance compared to p-toluenesulfonic acid and commercial macroporous sulfonic acid resins. researchgate.net Under optimized conditions, using this magnetic catalyst, a 97% yield of this compound was achieved. smolecule.com The catalyst can be easily recovered using an external magnetic field, which simplifies the process and reduces catalyst loss. researchgate.net

The following table summarizes the performance of various polymer-supported acid catalysts in the synthesis of this compound.

| Catalyst | Substrates | Reaction Conditions | Yield (%) | Reference |

| Polystyrene-sulfonic acid | Aniline, Triethyl orthoformate | 120°C, 6 hours | 97 | smolecule.com |

| Amberlyst-15 | Aniline, Triethyl orthoformate | 120°C | - | lookchem.com |

| SG-Fe3O4@PS-PSH | Aniline, Triethyl orthoformate | - | High | researchgate.netresearchgate.netresearchgate.net |

Data not available for all fields.

Inorganic materials provide robust and versatile supports for acid catalysts due to their thermal stability and porous nature. sigmaaldrich.commdpi.com

Zeolites: Zeolites, such as H-ZSM-5, are aluminosilicate (B74896) materials that can function as solid acid catalysts. lookchem.com Their well-defined pore structures can also impart shape selectivity to the catalytic process.

Sulfated Zirconia: Sulfated zirconia is another effective solid acid catalyst. researchgate.net It has been shown to catalyze the reaction between aniline and trimethyl orthoformate to produce the intermediate formamidine (B1211174) with a 97% yield at 313 K, with N-phenylformimidate proposed as a reaction intermediate. researchgate.net

Mesoporous Silica (B1680970): Propylsulfonic acid-functionalized mesoporous zeolite (MCM-41-SO3H) and other silica-supported sulfonic acids have been investigated as catalysts. lookchem.comresearchgate.netmdpi.com These materials offer high surface areas and tunable porosity. mdpi.com

The table below presents data on the use of inorganic material-supported catalysts.

| Catalyst | Substrates | Reaction Conditions | Yield (%) | Reference |

| H-ZSM-5 | Aniline, Triethyl orthoformate | 120°C | - | lookchem.com |

| MCM-41-SO3H | Aniline, Triethyl orthoformate | 120°C | - | lookchem.com |

| Sulfated Zirconia | Aniline, Trimethyl orthoformate | 313 K | 97 (for formamidine) | researchgate.net |

Yield reported is for the intermediate N,N'-diphenylformamidine.

Mechanistic Considerations of Catalytic Pathways

The acid-catalyzed reaction of aniline with ethyl orthoformate to form this compound proceeds through a multi-step mechanism. smolecule.comlookchem.com

The initial step involves the reaction of aniline with ethyl orthoformate, which is activated by the acid catalyst, to form an intermediate, N,N'-diphenylformamidine. smolecule.comlookchem.com This intermediate then undergoes a further reaction with excess ethyl orthoformate to yield the final product, this compound. smolecule.comlookchem.com The reaction liberates ethanol (B145695) as a byproduct. orgsyn.org

The key steps are as follows:

Formation of N,N'-diphenylformamidine: Aniline attacks the electrophilic carbon of the protonated ethyl orthoformate, leading to the elimination of two molecules of ethanol and the formation of the formamidine intermediate. smolecule.comlookchem.com

Formation of this compound: The formamidine intermediate then reacts with another molecule of ethyl orthoformate. This step involves the transfer of an ethyl group and elimination of another molecule of aniline to produce the final imidate product. The choice of catalyst and reaction conditions can influence the selectivity between the intermediate formamidine and the final imidate product. smolecule.com

Traditional and Modified Preparative Methods

Prior to the widespread adoption of catalytic methods, this compound was prepared through more traditional routes. One of the earliest documented methods involves the reaction of silver formanilide (B94145) with ethyl iodide. smolecule.comorgsyn.org This classical approach relies on the nucleophilic substitution of the iodide by the formanilide anion. smolecule.com

Another established method is the direct condensation of aniline with ethyl orthoformate under thermal conditions, often without a catalyst. smolecule.commdpi.com However, it was later discovered that the presence of an acid catalyst is necessary for achieving satisfactory yields in this process. orgsyn.org Without a catalyst, the reaction often results in low yields of the desired product. mdpi.com

Optimization of Synthetic Protocols

The yield and selectivity of the reaction between aniline and triethyl orthoformate are highly dependent on the reaction conditions. Key parameters that have been studied include the choice of catalyst, reaction temperature, and reactant molar ratios. smolecule.com

Temperature optimization studies have shown that around 120°C is often optimal for this reaction. smolecule.com Lower temperatures can lead to incomplete conversion, while excessively high temperatures might cause decomposition or unwanted side reactions. smolecule.com The selectivity between the formamidine intermediate and the final imidate product is also critically dependent on the reaction conditions and the catalyst used. smolecule.com Heterogeneous acid catalysts have been found to significantly improve both conversion and selectivity towards the desired this compound. smolecule.com

Table 2: Effect of Catalyst on the Synthesis of this compound

| Catalyst | Reaction Conditions | Conversion/Yield | Selectivity | Reference |

|---|---|---|---|---|

| Trifluoroacetic acid (CF₃COOH) | Homogeneous liquid acid | - | - | lookchem.com |

| Amberlyst-15 (sulfonic resin) | Heterogeneous solid acid | - | - | lookchem.com |

| H-ZSM-5 (aluminosilicate zeolite) | Heterogeneous solid acid | - | - | lookchem.com |

| MCM-41-SO₃H (sulfonic acid-functionalized zeolite) | Heterogeneous solid acid | Quantitative formation of intermediate | High | lookchem.com |

| Sulfonated polystyrene brushes on magnetic nanoparticles | 0.125g catalyst, 120°C, 6h | 97% Yield | High | smolecule.comresearchgate.net |

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic routes for this compound. lookchem.commdpi.com A major focus has been the replacement of traditional homogeneous acid catalysts with reusable, heterogeneous solid acid catalysts. smolecule.comlookchem.com

Solid acid catalysts, such as sulfonic acid-functionalized mesoporous zeolites (MCM-41-SO₃H) and sulfonated polystyrene brushes grafted onto magnetic nanoparticles, offer several advantages. lookchem.comresearchgate.netresearchgate.net They are easily separated from the reaction mixture (e.g., by filtration or using an external magnetic field for magnetic catalysts), which simplifies product purification and allows for catalyst recycling. lookchem.comresearchgate.net This reduces waste and the environmental impact associated with catalyst disposal. For example, magnetic solid acid catalysts have demonstrated good performance and can be easily recovered and reused without a significant loss in catalytic activity. researchgate.net Furthermore, the use of immobilized sulfuric acid on silica gel has been presented as a simple, low-cost, and environmentally benign catalytic system for related N-formylation reactions, highlighting a trend towards greener catalytic approaches. mdpi.com

Mechanistic Investigations of Reactions Involving Ethyl N Phenylformimidate

Fundamental Reaction Pathways

The reactivity of ethyl N-phenylformimidate is characterized by its susceptibility to nucleophilic attack and its ability to participate in condensation, cyclization, and redox transformations. These pathways allow for the construction of diverse nitrogen-containing molecules. smolecule.com

Organolithium reagents, for example, can add to the imine carbon. acs.org Similarly, the reaction with the lithium salt of anisylsulfanylmethylisocyanide (Asmic) proceeds via nucleophilic addition to form substituted imidazoles. beilstein-journals.orgd-nb.infonih.gov Another application involves the reaction with allylic indium reagents for the synthesis of homoallylamines. oup.com A two-step procedure for the ortho-formylation of benzofuran (B130515) substrates utilizes the nucleophilic addition to this compound to form an imine, which is subsequently hydrolyzed under acidic conditions. nih.gov

This compound serves as a building block in condensation and cyclization reactions to form a variety of heterocyclic structures. It can condense with nucleophiles such as amines and phenols. smolecule.com

Notable examples include its use in the synthesis of imidazoles and pyrazoles. smolecule.com For instance, the condensation of lithiated anisylsulfanylmethyl isocyanide (Asmic) with this compound provides an efficient route to selectively N-1 protected imidazoles. beilstein-journals.orgd-nb.info In another example, 4-methyl-2-phenyl-1-benzoselenopyrylium perchlorate (B79767) reacts with an excess of this compound to yield an enamine intermediate, which is crucial for the synthesis of selenopyrylocyanine dyes. thieme-connect.de

The imine functionality of this compound can be reduced to form secondary amines. A well-documented example is the reduction to N-methylaniline using sodium borohydride (B1222165) (NaBH₄). lookchem.com The efficiency of this transformation is highly dependent on the reaction conditions, such as solvent and temperature. While the reaction fails in solvents like THF, DCM, and DMF, refluxing in ethanol (B145695) provides a high conversion and selectivity. lookchem.com The addition of acetic acid to the NaBH₄ system, forming sodium triacetoxyborohydride (B8407120) in situ, allows the reaction to proceed to complete conversion at room temperature, albeit with lower selectivity for the desired product. lookchem.com

In addition to reduction, this compound can undergo alkylation reactions with reagents like alkyl halides to yield substituted derivatives. smolecule.com

Table 1: Reduction of this compound with NaBH₄ under Various Conditions lookchem.com All reactions were carried out by adding 20 mmol of this compound to the reductant.

| Entry | Reductant (equiv.) | Solvent | Conditions | Conversion (%) | Selectivity (%) |

| 1 | NaBH₄ (3) | Ethanol | Room Temp, 3 h | 21 | 43 |

| 2 | NaBH₄ (3) | Ethanol | Reflux, 24 h | 84 | 96 |

| 3 | NaBH₄ (3) | THF | Reflux, 24 h | No Reaction | - |

| 4 | NaBH₄ (3) | DCM | Reflux, 24 h | No Reaction | - |

| 5 | NaBH₄ (3) | DMF | Reflux, 24 h | No Reaction | - |

| 6 | NaBH₃(OAc) (3) | Ethanol | Room Temp, 3 h | 100 | 56 |

Role as a Key Synthetic Intermediate

This compound is frequently employed as a crucial intermediate, often generated and consumed within a single synthetic sequence, to facilitate complex molecular constructions.

A primary method for synthesizing this compound involves the reaction of aniline (B41778) with an orthoformate ester, such as triethyl orthoformate. orgsyn.org Mechanistic studies have shown that this reaction proceeds through a two-stage process. smolecule.comlookchem.com Initially, two molecules of aniline react with one molecule of triethyl orthoformate to form N,N'-diphenylformamidine. lookchem.comsmolecule.comtue.nl This formamidine (B1211174) is not merely a byproduct but a key intermediate. smolecule.comlookchem.comorgsyn.orgorgsyn.org In the second stage, the N,N'-diphenylformamidine intermediate reacts with excess triethyl orthoformate to yield the final this compound product. smolecule.comlookchem.comorgsyn.org

The reaction requires acid catalysis for satisfactory yields. lookchem.comorgsyn.org While homogeneous acid catalysts like trifluoroacetic acid can accelerate the reaction, they may not significantly improve the selectivity for the final product over the formamidine intermediate. lookchem.com Research has shown that without a catalyst, the reaction stalls with a significant amount of the N,N'-diphenylformamidine intermediate remaining. lookchem.com

Table 2: Effect of Catalyst on the Reaction of Aniline and Triethyl Orthoformate lookchem.com

| Entry | Catalyst | Time (h) | Conversion of Aniline (%) | Selectivity for this compound (%) | Selectivity for N,N'-Diphenylformamidine (%) |

| 1 | None | 24 | 100 | 77 | 23 |

| 2 | CF₃COOH | 3 | 100 | 85 | 15 |

The utility of this compound is expanded by its in situ generation and immediate use in subsequent reactions. This strategy avoids the need to isolate the often-sensitive imidate. For example, a two-step procedure involves the in situ preparation of a functionalized ethyl N-arylformimidate intermediate, which then undergoes coupling with aniline to produce asymmetric N,N′-diarylformamidines. rsc.org This approach is valuable for synthesizing complex molecules like precursors for N-heterocyclic carbene ligands. rsc.org

Another application is the ortho-formylation of benzofuran substrates, where this compound is generated in situ to form an imine with the substrate, which is then hydrolyzed to introduce a formyl group. nih.gov The rearrangement of alkyl N-arylformimidates, which can be generated from orthoformates and primary aromatic amines, into N-alkylformanilides also highlights the transformative potential of these in situ generated intermediates. acs.org

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provide powerful tools for elucidating the complex mechanistic details of reactions involving this compound. These methods allow for the in-depth study of transient species like reaction intermediates and transition states, which are often difficult or impossible to observe experimentally.

Quantum Chemical Calculations of Reaction Intermediates and Transition States

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions. For processes involving this compound, these calculations can determine the geometries and energies of reactants, products, and, most importantly, the transition states that connect them. nih.gov Methods like Density Functional Theory (DFT) are frequently employed to model these structures. strath.ac.uk

Automated potential energy surface exploration, for instance, can generate thousands of potential organic reactions and calculate their corresponding activation energies and enthalpies. nih.gov While specific, comprehensive datasets for this compound's reactions are not broadly published, the established methodologies are directly applicable. Such studies would typically involve:

Geometry Optimization: Calculating the lowest energy structure for reactants, products, and intermediates.

Transition State Searching: Locating the saddle point on the potential energy surface that represents the energy maximum along the minimum energy reaction path. peerj.comchemrxiv.org This is crucial for determining the activation energy of a reaction step. nih.gov

Frequency Calculations: Confirming the nature of stationary points (i.e., minima or transition states) and calculating thermodynamic properties.

For example, in reactions where this compound acts as an intermediate, such as in the formation of N,N'-diarylformamidines or in metal-catalyzed cyclometalation processes, theoretical investigations can clarify the reaction pathway. rsc.orgmdpi.com Computational studies on related systems have shown that machine learning potentials can be used to explore reaction pathways, although they may struggle with accurately predicting the energies of high-energy transition states without specific training. strath.ac.uk

The table below illustrates the type of data generated from such computational studies, using hypothetical values for a generic reaction involving this compound for illustrative purposes.

Table 1: Illustrative Quantum Chemical Calculation Data for a Reaction Step

| Species | Role | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants | Starting Materials | 0.0 | - |

| Transition State 1 | First Energy Barrier | +25.0 | C-N bond forming: 1.9 Å |

| Intermediate | Transient Species | +5.0 | Fully formed C-N bond: 1.4 Å |

| Transition State 2 | Second Energy Barrier | +15.0 | Proton transfer: O-H 1.2 Å |

| Products | Final Species | -10.0 | - |

Note: The data in this table is illustrative and does not represent experimentally verified values for a specific reaction.

Investigations into Stereochemical Dynamics and Isomerism (e.g., E/Z Isomerism of Imidate Anions)

The carbon-nitrogen double bond in this compound gives rise to geometric isomerism, specifically E/Z isomerism. The 'E' isomer has the higher priority groups on opposite sides of the double bond, while the 'Z' isomer has them on the same side. chemguide.co.uk For this compound, the priority is determined by the atomic numbers of the atoms attached to the C=N bond (O vs. H on carbon, and C of the phenyl group vs. the lone pair on nitrogen).

Theoretical studies can investigate the relative stabilities of these isomers and the energy barrier to their interconversion. Research on the rearrangement of related allylic N-phenylformimidates has indicated that the initial E/Z configuration of the imidate substrate does not have a significant impact on the product distribution. gla.ac.ukcore.ac.uk This suggests either a rapid interconversion between the E and Z isomers under the reaction conditions, proceeding through a low-energy transition state, or a reaction mechanism that is not sensitive to the initial stereochemistry of the imidate.

Table 2: E/Z Isomers of this compound

| Isomer | Structure | Description |

| E-Ethyl N-phenylformimidate |  | The ethoxy group (-OCH2CH3) and the phenyl group are on opposite sides of the C=N double bond. |

| Z-Ethyl N-phenylformimidate |  | The ethoxy group (-OCH2CH3) and the phenyl group are on the same side of the C=N double bond. |

Nitrogen Inversion Barriers and Proton Exchange Mechanisms of Related Imidates

Isomerization about the C=N bond in imidates can occur via two primary mechanisms: rotation around the double bond or inversion at the nitrogen atom. ariel.ac.il

Torsional Pathway: This involves rotation around the C=N axis, passing through a high-energy transition state where the p-orbital overlap is broken. This pathway typically has a high energy barrier. ariel.ac.il

Inversion Pathway: This involves a planarization of the nitrogen center, passing through a linear C=N-R transition state. This process, known as nitrogen inversion or pyramidal inversion, provides a lower energy pathway for E/Z isomerization in many imines and related compounds. ariel.ac.ilwikipedia.org For thermal syn-anti isomerization of compounds with C=N bonds, the in-plane inversion path is often the operative, lower-energy route. ariel.ac.il

The energy barrier to nitrogen inversion is influenced by the substituents on the nitrogen atom. While specific computational data for this compound is not prominent, data from related amines provides context for the energy scales involved. wikipedia.org The rapid inversion of ammonia (B1221849) at room temperature, for example, has a relatively low barrier. wikipedia.org The presence of a double bond and conjugation with the phenyl ring in this compound will modify this barrier, and computational studies are essential to quantify it. Such studies are also crucial in understanding how factors like nitrogen inversion barriers can affect the reactivity and metabolism of related nitrogen-containing compounds. nih.gov

Table 3: Comparison of Calculated Inversion/Rotational Energy Barriers

| Compound | Process | Energy Barrier (kcal/mol) | Source |

| Ammonia (NH₃) | Nitrogen Inversion | 5.8 | wikipedia.org |

| Phosphine (PH₃) | Phosphorus Inversion | 31.5 | wikipedia.org |

| Generic Imidate (C=N) | Torsional Rotation | High (e.g., > 40) | ariel.ac.il |

| Generic Imidate (C=N) | Nitrogen Inversion | Moderate (e.g., 15-25) | ariel.ac.il |

Note: Values for generic imidates are representative and can vary significantly based on substitution.

Strategic Applications of Ethyl N Phenylformimidate in Organic Synthesis

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The construction of heterocyclic rings is a cornerstone of medicinal chemistry and materials science. Ethyl N-phenylformimidate serves as a valuable C1 building block in the synthesis of several important classes of nitrogen-containing heterocycles.

This compound is a key precursor in the synthesis of substituted imidazoles. For instance, the condensation of lithiated anisylsulfanylmethyl isocyanide (Asmic) with this compound provides a direct route to selectively N-1 protected imidazoles. nih.govd-nb.inforesearchgate.net This reaction proceeds by the deprotonation of Asmic with a strong base like lithium hexamethyldisilazide (LiHMDS) to generate a potent nucleophile that attacks the electrophilic imine carbon of this compound. nih.govd-nb.info The subsequent intramolecular cyclization is facilitated by the conjugate acid, hexamethyldisilazane, leading to the formation of the imidazole (B134444) ring. nih.govd-nb.inforesearchgate.net

While direct synthesis of pyrazoles using this compound as a primary starting material is less commonly reported, its derivatives can be involved in pyrazole (B372694) formation. The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. mdpi.comresearchgate.netjocpr.com

Table 1: Synthesis of Imidazoles using this compound

| Reactant 1 | Reactant 2 | Product | Key Features |

|---|

This compound has been utilized in a two-step procedure for the ortho-formylation of benzofuran (B130515) substrates. nih.gov This method involves the initial reaction of the benzofuran with this compound to form an imine intermediate. Subsequent hydrolysis of this imine under acidic conditions yields the desired ortho-formylated benzofuran. nih.gov This transformation is a crucial step in the synthesis of more complex benzofuran-based molecules, including those with potential pharmaceutical applications. nih.gov

The synthesis of N-aryl substituted piperidoimidazolium salts can be achieved using this compound derivatives. For example, the reaction of ethyl N-mesitylformimidate with 2-piperidinemethanol (B146044) can be used to generate amidine intermediates. yok.gov.tr These intermediates can then be cyclized to form the corresponding piperidoimidazolinium salts. yok.gov.tr The formation of these salts is confirmed by the characteristic signals in ¹H and ¹³C NMR spectra corresponding to the N-CHN moiety. yok.gov.tr

This compound plays a role as an intermediate in the synthesis of certain cyanine (B1664457) dyes. whiterose.ac.uk For instance, it can be reacted with cyclopentylidene-N,N-dimethylbarbituric acid in DMF to produce a bis-anil intermediate. whiterose.ac.uk This intermediate is a key component in the construction of more complex dye structures. Cyanine dyes are a class of synthetic dyes characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic nuclei, and they have applications as sensitizers in photography and as fluorescent labels in biotechnology. researchgate.net

Functional Group Interconversions and Derivatization Strategies

Beyond its use in heterocycle synthesis, this compound is a valuable reagent for specific functional group transformations.

A significant application of this compound is in the synthesis of aldehydes from organometallic reagents, particularly Grignard reagents. The reaction involves the nucleophilic addition of the Grignard reagent (R-MgX) to the imine carbon of this compound. This is followed by acidic hydrolysis of the resulting intermediate to yield the corresponding aldehyde (R-CHO). doubtnut.com This method provides a useful alternative to the use of ethyl orthoformate in the Bodroux-Chichibabin aldehyde synthesis.

Table 2: Aldehyde Synthesis using this compound and Grignard Reagents

| Grignard Reagent (R-MgX) | Reagent 2 | Product | Key Features |

|---|

Selective N-Formylation and N-Alkylation of Amines (e.g., Mono-N-methyl Anilines)

This compound is a highly effective reagent for the selective formylation of primary and secondary amines. This reaction proceeds under mild conditions and offers a high degree of selectivity, providing a straightforward route to N-formyl derivatives. The formylation of primary amines with this compound, followed by reduction, provides a convenient method for the preparation of N-methylamines.

A significant application of this methodology is the synthesis of mono-N-methyl anilines. The direct methylation of anilines often leads to a mixture of mono- and di-methylated products, which can be challenging to separate. The use of this compound provides a controlled, stepwise approach. First, the aniline (B41778) is formylated using this compound, and the resulting formamidine (B1211174) is then reduced, typically with a hydride reagent like sodium borohydride (B1222165), to yield the desired mono-N-methyl aniline. This two-step process is often more efficient and selective than direct alkylation methods.

| Reactant | Product | Reagent System | Research Finding |

| Primary Amines | N-Formylamines | This compound | Provides a mild and selective method for N-formylation. |

| Primary Amines | N-Methylamines | 1. This compound 2. Reducing agent (e.g., NaBH4) | A convenient two-step process for mono-N-methylation. |

| Anilines | Mono-N-methyl anilines | 1. This compound 2. Reducing agent | Offers a more selective alternative to direct methylation, avoiding di-alkylation. |

Formation of Amidines and Related Nitrogen-Containing Functional Groups

The reaction of this compound with primary and secondary amines is a well-established method for the synthesis of N,N'-disubstituted and N,N',N'-trisubstituted amidines, respectively. This transformation is typically carried out by heating the reactants together, often without the need for a catalyst, and results in the elimination of ethanol (B145695). The resulting amidines are valuable intermediates in organic synthesis, finding application in the preparation of various nitrogen-containing heterocycles.

Furthermore, this compound can be utilized to construct other related nitrogen-containing functional groups. For instance, its reaction with hydrazines can lead to the formation of formamidrazones. These compounds are versatile precursors for the synthesis of various heterocyclic systems, including triazoles and tetrazoles. The reactivity of the imidate allows for the controlled introduction of a C-N-N fragment, which can then be elaborated into more complex structures.

| Reactant | Product | Key Feature | Application |

| Primary/Secondary Amines | N,N'-Disubstituted/N,N',N'-Trisubstituted Amidines | Direct condensation with elimination of ethanol. | Intermediates for heterocyclic synthesis. |

| Hydrazines | Formamidrazones | Introduction of a C-N-N fragment. | Precursors for triazoles and tetrazoles. |

Generation of Lithium Aldimines as Synthetic Intermediates

This compound can serve as a precursor for the generation of lithium aldimines, which are potent nucleophilic intermediates in organic synthesis. The reaction involves the treatment of the formimidate with a strong organolithium reagent, such as n-butyllithium. This results in the formation of a lithium salt of the corresponding aldimine.

These lithium aldimines are highly reactive species and can participate in a variety of carbon-carbon bond-forming reactions. For example, they can be alkylated with alkyl halides or react with carbonyl compounds to form α-amino alcohols after hydrolysis. This methodology provides a route to α-substituted amines and related structures that can be challenging to access through other synthetic pathways. The use of this compound in this context highlights its utility in umpolung chemistry, where the normal polarity of a functional group is reversed.

Applications in Medicinal Chemistry and Materials Science

The versatility of this compound extends beyond traditional organic synthesis into the realms of medicinal chemistry and materials science, where it serves as a crucial building block for functional molecules.

Intermediate in Pharmaceutical and Agrochemical Synthesis

This compound is a valuable intermediate in the synthesis of a range of pharmaceutical and agrochemical compounds. Its ability to participate in the formation of various nitrogen-containing heterocycles makes it a key component in the construction of a number of active pharmaceutical ingredients (APIs). For example, it is a reported intermediate in the synthesis of certain antifungal agents and other therapeutic compounds.

In the agrochemical industry, this compound is utilized in the preparation of pesticides and herbicides. The formamidine group, which can be readily introduced using this reagent, is a common structural motif in a number of commercially important agrochemicals.

Building Block for Biologically Active Molecules and Drug Precursors

The chemical reactivity of this compound allows for its incorporation into a wide array of biologically active molecules and drug precursors. The amidine functionality, readily accessible from this reagent, is a known pharmacophore that can engage in hydrogen bonding interactions with biological targets such as enzymes and receptors.

Its role as a precursor to substituted anilines and various heterocyclic systems further expands its utility in drug discovery. Many potent and selective modulators of biological pathways contain these structural elements, and this compound provides an efficient means for their introduction.

Precursor for Ligands and Catalysts in Transition Metal Chemistry

In the field of materials science and catalysis, this compound serves as a precursor for the synthesis of ligands used in transition metal chemistry. The nitrogen atoms in the formimidate and its derivatives can act as coordinating sites for a variety of metal ions.

For instance, ligands derived from this compound have been used to prepare catalysts for various organic transformations, including cross-coupling reactions and polymerization processes. The electronic and steric properties of these ligands can be fine-tuned by modifying the substituents on the phenyl ring or by further elaboration of the formimidate structure, allowing for the development of highly active and selective catalysts.

| Application Area | Role of this compound | Examples of Final Products/Applications |

| Pharmaceutical Synthesis | Intermediate | Antifungal agents, various APIs. |

| Agrochemical Synthesis | Intermediate | Pesticides, herbicides. |

| Medicinal Chemistry | Building Block | Biologically active molecules, drug precursors containing amidine pharmacophores. |

| Materials Science/Catalysis | Ligand Precursor | Ligands for transition metal catalysts used in cross-coupling and polymerization. |

Role in the Development of Specialty Polymers

This compound plays a notable role in the field of polymer chemistry, primarily as a compound whose synthesis can be facilitated by advanced, recoverable catalytic systems based on specialty polymers. chemimpex.comresearchgate.net Its application is also recognized in the production of unique polymers where its inclusion can impart specific, beneficial properties relevant to materials science. chemimpex.com

Research has focused on developing efficient and environmentally friendly methods for synthesizing this compound, moving away from traditional liquid acid catalysts. researchgate.net A key innovation in this area is the use of sulfonated polystyrene brushes grafted onto magnetic nanoparticles (e.g., Fe₃O₄). researchgate.netresearchgate.net These polymer-based systems function as highly effective and recoverable solid acid catalysts. researchgate.netresearchgate.net The core-shell structure, featuring a magnetic core and a functionalized polymer shell, allows for easy separation of the catalyst from the reaction mixture using an external magnetic field, simplifying product purification and enabling catalyst recycling with minimal loss of activity. researchgate.net

The catalytic performance of these magnetic sulfonated polystyrene brushes has been shown to be superior to that of conventional catalysts like p-toluenesulfonic acid and commercial macroporous sulfonic acid resins for the synthesis of this compound. researchgate.net This enhanced efficiency is attributed to the high loading of sulfonic acid groups within the polymer brush structure. researchgate.net Other polymer supports, such as crosslinked poly(styrene-co-divinylbenzene) (PS-DVB) microspheres functionalized with polystyrene brushes, have also been developed to serve as robust ion-exchange resins and catalytic supports. researchgate.net These specialty polymers provide a stable and high-capacity framework for the catalytic sites required for reactions like the formation of this compound. researchgate.net

Table 1: Specialty Polymer Systems Used in this compound Synthesis

| Polymer Catalyst System | Core Material | Functional Group | Key Advantage | Source(s) |

|---|---|---|---|---|

| Magnetic Sulfonated Polystyrene Brush | Iron Oxide (Fe₃O₄) Nanoparticles | Sulfonic Acid (-SO₃H) | Magnetically recoverable, high catalytic activity, reusable. | researchgate.net, researchgate.net |

Application in Optoelectronic Materials (e.g., Ir(III) Complexes for OLEDs)

This compound serves as a valuable intermediate in the synthesis of sophisticated organic ligands used in advanced optoelectronic materials, particularly in phosphorescent Iridium(III) complexes for Organic Light-Emitting Diodes (OLEDs). cityu.edu.hkrsc.org These Ir(III) complexes are critical for producing highly efficient OLEDs, as they enable the harvesting of both singlet and triplet excitons, leading to internal quantum efficiencies approaching 100%. case.edu The performance of these devices, including their color purity, efficiency, and stability, is highly dependent on the molecular design of the cyclometalating and ancillary ligands attached to the iridium center. rsc.orgnih.gov

The synthesis of these specialized ligands often involves the creation of N-heterocyclic carbene (NHC) or formamidine structures, where this compound can be a key precursor. cityu.edu.hkrsc.org For instance, a two-step procedure can be employed for the in situ preparation of functional ethyl N-arylformimidates, which then react further to yield asymmetric N,N′-diarylformamidines. rsc.org These formamidines are subsequently used to build the complex ligand framework of the Ir(III) emitter. The classic synthesis of this compound from aniline and ethyl orthoformate is a foundational reaction cited in the preparation of these advanced materials. cityu.edu.hkorgsyn.org

The strategic incorporation of electron-donating or electron-withdrawing groups onto the ligands, a process facilitated by precursors like this compound, allows for precise tuning of the photophysical properties of the Ir(III) complex. rsc.orgrsc.org This tuning affects the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), thereby controlling the emission color and enhancing the charge transfer characteristics of the emissive state. rsc.orgnih.gov Research has demonstrated the development of highly efficient blue and deep-blue phosphorescent OLEDs using Ir(III) complexes with ligands derived from such synthetic pathways. rsc.orgrsc.org These devices exhibit high external quantum efficiencies (EQE) and excellent color coordinates as defined by the Commission Internationale de I'Eclairage (CIE). rsc.orgrsc.org

Table 2: Performance of OLEDs with Ir(III) Complexes Derived from Formimidate Intermediates

| Ir(III) Complex Type | Role/Application | Max. External Quantum Efficiency (EQE) | CIE Coordinates (x, y) | Emission Peak (nm) | Source(s) |

|---|---|---|---|---|---|

| (dfdmappy)₂Ir(phim) | Pure Blue Emitter | 28% | (0.16, 0.21) | N/A | rsc.org |

| f-Ir(tBpp)₃ | True-Blue Emitter | 15.6% | N/A | 457 | rsc.org |

| f-Ir(tBpp)₃ with ν-DABNA | Hyper-OLED (FRET) | 18.9% | N/A | 474 | rsc.org |

Spectroscopic and Chromatographic Analysis in Research of Ethyl N Phenylformimidate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of ethyl N-phenylformimidate and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectrum of this compound, the protons of the ethyl group exhibit characteristic signals. The methylene (B1212753) protons (-CH2-) typically appear as a quartet, while the methyl protons (-CH3) resonate as a triplet, a result of spin-spin coupling. The protons of the phenyl group produce signals in the aromatic region of the spectrum. The formyl proton (-N=CH-) gives a distinct singlet.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. udel.edu The spectrum of this compound will show distinct peaks for the methyl and methylene carbons of the ethyl group, the carbons of the phenyl ring, and the imine carbon (-N=CH-). The chemical shifts of these carbons are influenced by their local electronic environment. For instance, the imine carbon is typically observed in the downfield region of the spectrum due to its sp² hybridization and proximity to the electronegative nitrogen and oxygen atoms.

For derivatives of this compound, such as N-formyl amines, the NMR spectra reveal key structural changes. mdpi.com For example, in the ¹H NMR spectra of synthesized formamides, the appearance of two distinct rotamers (syn and anti conformers) is often observed at room temperature due to restricted rotation around the Ar-N bond. mdpi.com This phenomenon can sometimes be viewed as a form of atropisomerism. mdpi.com One- and two-dimensional NMR techniques, along with high-resolution mass spectrometry, are used to characterize new derivatives. mdpi.com

Below is an interactive table summarizing typical predicted ¹H NMR chemical shifts for this compound.

| Proton | Chemical Shift (ppm) | Multiplicity |

| -CH3 (ethyl) | 1.3 | Triplet |

| -CH2 (ethyl) | 4.2 | Quartet |

| Phenyl-H | 6.9 - 7.4 | Multiplet |

| -N=CH- | 7.8 | Singlet |

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

And here is a table for predicted ¹³C NMR chemical shifts.

| Carbon | Chemical Shift (ppm) |

| -CH3 (ethyl) | 15 |

| -CH2 (ethyl) | 65 |

| Phenyl-C | 120 - 148 |

| -N=CH- | 155 |

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound and its derivatives by analyzing their fragmentation patterns. lookchem.comchemimpex.com In a typical electron ionization (EI) mass spectrum, the molecule is ionized, leading to the formation of a molecular ion (M⁺), which corresponds to the molecular weight of the compound. msu.edu For this compound (C₉H₁₁NO), the molecular weight is 149.19 g/mol . chemimpex.com

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. msu.edu The pattern of these fragments is characteristic of the molecule's structure. Common fragmentation pathways for esters include cleavage of bonds adjacent to the carbonyl group. libretexts.org For amines, alpha-cleavage next to the nitrogen atom is a dominant fragmentation pathway. miamioh.edu

In the case of this compound, key fragmentation peaks might arise from the loss of the ethoxy group (-OCH₂CH₃) or the phenyl group (-C₆H₅). The analysis of these fragments helps to confirm the presence of these structural motifs. For example, the loss of an ethyl radical would result in a fragment ion with a mass-to-charge ratio (m/z) of M-29. youtube.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent molecule and its fragments, further confirming the proposed structure. mdpi.com This technique is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental formulas.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Identification and Reaction Monitoring

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide valuable information about the functional groups and electronic transitions within this compound and its derivatives. researchgate.nethmdb.caacs.org

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic functional groups present in a molecule. The IR spectrum of this compound will exhibit a strong absorption band corresponding to the C=N (imine) stretching vibration, typically in the region of 1650-1690 cm⁻¹. The C-O-C stretching vibrations of the ethyl ester group will also produce strong bands in the fingerprint region, usually around 1000-1300 cm⁻¹. spectroscopyonline.com Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. pressbooks.pub

When this compound is used to synthesize N-formyl derivatives, IR spectroscopy can be used to monitor the reaction progress. mdpi.com The disappearance of the C=N imine peak and the appearance of characteristic amide bands, such as the N-H stretch (around 3300-3400 cm⁻¹) and the C=O (amide I) stretch (around 1640-1680 cm⁻¹), confirm the formation of the formamide (B127407) product. mdpi.comspectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* transitions of the aromatic phenyl ring and the C=N chromophore. The position and intensity of these bands can be influenced by the solvent and the presence of substituents on the phenyl ring.

Chromatographic Methods for Purification and Purity Assessment (e.g., Gas Chromatography, Liquid Chromatography)

Chromatographic techniques are essential for the purification and purity assessment of this compound and its derivatives. mdpi.comacs.org The choice of method depends on the volatility and polarity of the compounds.

Gas Chromatography (GC): Gas chromatography is a suitable technique for the analysis and purification of volatile and thermally stable compounds like this compound. chemimpex.comthermofisher.com In GC, the sample is vaporized and passed through a column with a stationary phase. The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary phase. A flame ionization detector (FID) is commonly used for detection. GC analysis can be used to determine the purity of a sample and to separate it from starting materials, byproducts, and solvents. lookchem.com

Liquid Chromatography (LC): Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is a versatile technique for the purification and analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. In LC, the sample is dissolved in a liquid mobile phase and passed through a column containing a solid stationary phase. Separation is based on the differential interactions of the components with the stationary phase. Thin-layer chromatography (TLC) is often used to monitor the progress of reactions and to identify suitable solvent systems for column chromatography. mdpi.com For instance, during the synthesis of certain formamide derivatives, TLC has been used to identify and separate rotamer pairs. mdpi.com

X-ray Crystallography for Solid-State Structure Determination of Derived Complexes

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. While this compound itself is a liquid at room temperature, this technique is invaluable for determining the solid-state structures of its crystalline derivatives and metal complexes. google.com

The data obtained from X-ray crystallography provides definitive proof of the molecular structure and can be used to correlate solid-state structure with the spectroscopic and chemical properties of the compound.

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Sustainability

The synthesis of Ethyl N-phenylformimidate and related imidates is an area of active research, with a strong emphasis on developing catalytic systems that offer improved yields, easier recovery, and a reduced environmental footprint. Traditional synthesis often relies on acid catalysts, but modern approaches are exploring more sophisticated and sustainable alternatives. researchgate.net A notable example is the use of sulfonated polystyrene brushes grafted onto magnetic nanoparticles as a recoverable catalyst for synthesizing this compound. researchgate.net This type of magnetic solid acid catalyst demonstrates the potential for systems that can be easily separated from the reaction mixture and reused, enhancing the economic and environmental viability of the process.

Biocatalysis and Organocatalysis in Imidate Synthesis

The fields of biocatalysis and organocatalysis offer promising pathways toward greener and more selective chemical syntheses. nih.gov These approaches are increasingly being considered for the synthesis of a wide range of molecules, and their application to imidate production represents a significant future direction.

Biocatalysis utilizes enzymes, which operate under mild reaction conditions in aqueous environments, to catalyze chemical transformations with high stereoselectivity. nih.gov While naturally occurring enzymes for specific industrial reactions may not always exist, methods like directed evolution can be used to engineer enzymes with desired properties, such as altered substrate specificity or stability. researchgate.net The development of engineered enzymes for imidate synthesis could lead to highly efficient and sustainable manufacturing processes.

Organocatalysis employs small organic molecules to catalyze reactions, providing an alternative to metal-based catalysts. researchgate.netnih.gov This field has been inspired by the catalytic mechanisms of enzymes and their cofactors. nih.gov Organocatalysts, such as those based on proline or phosphoric acids, can facilitate asymmetric synthesis and operate through mechanisms like enamine or iminium-ion activation. mdpi.com The exploration of chiral organocatalysts for the synthesis of specific imidates could provide access to novel, enantiomerically pure compounds for pharmaceutical and other specialized applications. The synergy between biocatalysis and organocatalysis, where insights from one field inform the other, is expected to drive innovation in this area. nih.gov

Expanding the Synthetic Utility in Complex Molecule Construction

This compound is recognized as a valuable building block in organic synthesis, serving as a key intermediate in the production of pharmaceuticals and agrochemicals. chemimpex.commyskinrecipes.com Its utility lies in its ability to facilitate the formation of imines, amines, and heterocyclic compounds, which are crucial components of many biologically active molecules. chemimpex.commyskinrecipes.com

Future research is focused on expanding its role in the construction of increasingly complex molecular architectures. Its favorable reactivity profile allows chemists to explore diverse synthetic pathways with potentially improved yields and selectivity. chemimpex.com Researchers are investigating its application in the synthesis of novel tetrahydropyridine (B1245486) analogs, which have shown potential as anti-cancer agents, highlighting the compound's relevance in medicinal chemistry for creating complex and valuable molecules. researchgate.net

| Application Area | Role of this compound | Example of Complex Molecules |

| Pharmaceuticals | Intermediate for N-phenyl derivatives | Heterocyclic compounds, N-substituted tetrahydropyridines |

| Agrochemicals | Building block for active ingredients | N-phenyl derivatives |

| Organic Synthesis | Reagent for imine and amine formation | Complex organic structures |

Development of New Applications in Specialized Chemical Sectors

Beyond its established roles, this compound is finding new applications in various specialized chemical sectors. Its adaptability makes it a candidate for innovation in materials science and analytical chemistry. chemimpex.com

Current and emerging applications include:

Polymer Chemistry : The compound can be used in the production of specialty polymers, contributing unique properties beneficial for specific material science applications. chemimpex.com

Dyes and Pigments : It is employed in the synthesis of certain dyes and pigments, where it can contribute to their stability and color characteristics. myskinrecipes.com

Biochemical Research : It serves as a tool for studying enzyme mechanisms and interactions, which can provide valuable insights into biological processes and support the development of new therapeutic strategies. chemimpex.com

Analytical Chemistry : this compound is utilized as a reagent in certain analytical methods, aiding in the detection and quantification of other compounds. chemimpex.com

Integration with Flow Chemistry and High-Throughput Experimentation for Process Intensification

The integration of modern process technologies like flow chemistry and high-throughput experimentation (HTE) is set to revolutionize the synthesis and optimization of reactions involving this compound. These technologies accelerate the discovery and development of chemical processes, making them more efficient, safer, and scalable. purdue.edursc.org

High-Throughput Experimentation (HTE) allows for the rapid screening of a large number of reaction conditions in parallel, using minimal amounts of material. nih.gov This is a powerful tool for quickly identifying optimal catalysts, solvents, and parameters for a given transformation. nih.govyoutube.com Applying HTE to the synthesis of this compound can significantly shorten the time required for process development and optimization. youtube.com

Flow Chemistry , where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages. purdue.edu These include enhanced heat and mass transfer, more precise control over reaction conditions, and improved safety, particularly for reactions that are highly exothermic or involve hazardous materials. youtube.com The combination of HTE for initial screening followed by optimization and scale-up using flow chemistry presents a powerful workflow for the industrial production of this compound and its derivatives. purdue.edursc.org This integrated approach is crucial for process intensification, leading to faster, more efficient, and more sustainable chemical manufacturing. nih.gov

Q & A

Q. What are the established synthetic routes for Ethyl N-phenylformimidate, and how can reaction conditions be optimized?

this compound is synthesized via the reaction of aniline with ethyl orthoformate under acidic conditions. Robers and Dewolfe (1954) demonstrated that this reaction proceeds through an intermediate orthoester, with optimal yields (75–80%) achieved at 80–100°C using catalytic HCl . Key variables for optimization include:

- Catalyst choice : HCl or other Brønsted acids.

- Temperature : Excessively high temperatures may promote side reactions like hydrolysis.

- Solvent : Anhydrous conditions are critical to prevent decomposition. A comparative synthesis table is provided below:

| Method | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline + Ethyl orthoformate | HCl | 80–100 | 75–80 | |

| Alternative routes | N/A | Under exploration | N/A | (No peer-reviewed data available) |

Q. Which analytical techniques are most effective for characterizing this compound?

Structural confirmation requires a combination of:

Q. What safety protocols are essential when handling this compound?

The compound requires strict adherence to:

- Skin/eye protection : Use gloves and goggles (S24/25 safety code) .

- Ventilation : Conduct reactions in a fume hood due to potential vapor release (boiling point: 112–114°C or 214°C, depending on source; verify conditions) .

- Storage : Keep in airtight containers at –20°C for long-term stability .

Advanced Research Questions

Q. How does this compound function in N-heterocyclic carbene (NHC)-catalyzed reactions?

In organocatalysis, this compound acts as an imine–azolium intermediate analogue. It facilitates enaminone synthesis via NHC activation, though stoichiometric bases (e.g., DBU) are often required for full conversion, as NHC alone does not enhance deprotonation efficiency .

Q. What mechanistic insights explain its reactivity in amidine formation?

The reaction mechanism involves nucleophilic attack by aniline on ethyl orthoformate, forming a tetrahedral intermediate that collapses to release ethanol and generate the imidate. Kinetic studies suggest rate-limiting proton transfer steps under acidic conditions .

Data Contradiction and Experimental Design

Q. How should researchers address discrepancies in reported physical properties (e.g., boiling points)?

Conflicting boiling points (112–114°C vs. 214°C ) may arise from measurement conditions (e.g., pressure, purity). Recommendations:

- Replicate measurements using standardized protocols (e.g., ASTM distillation).

- Cross-validate with gas chromatography–mass spectrometry (GC-MS) .

Q. What are best practices for designing studies involving this compound?

- Hypothesis-driven design : Align synthesis or catalytic applications with mechanistic hypotheses .

- Error mitigation : Account for hygroscopicity by using anhydrous solvents and inert atmospheres .

- Statistical rigor : Apply heterogeneity metrics (e.g., I² statistic) when analyzing conflicting data across studies .

Methodological Validation

Q. How can researchers critically evaluate methodological flaws in studies on this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.